molecular formula C8H13NO3 B13397264 methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate

methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate

Cat. No.: B13397264
M. Wt: 171.19 g/mol
InChI Key: OLHBZFKROSWSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester is a chiral organic compound with potential applications in various fields of chemistry and industry. Its unique structure, characterized by the presence of an isocyanate group and a methyl ester, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,3S)-3-methylvaleric acid.

    Isocyanate Formation: The carboxylic acid group is converted to an isocyanate group using reagents like phosgene or triphosgene under controlled conditions.

    Esterification: The resulting isocyanate is then esterified with methanol in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Ureas: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Isocyanato-3-methylbutanoic Acid Methyl Ester
  • (2S,3S)-2-Isocyanato-3-methylpentanoic Acid Methyl Ester
  • (2S,3S)-2-Isocyanato-3-methylhexanoic Acid Methyl Ester

Uniqueness

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester is unique due to its specific chiral configuration and the presence of both an isocyanate and a methyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-isocyanato-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBZFKROSWSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.